5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Chemical Structure and Synthesis The compound 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 501120-40-7) is a pyrazolopyrimidinone derivative with the molecular formula C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . It is structurally characterized by:
- A pyrazolo[4,3-d]pyrimidin-7-one core.
- A 2-ethoxyphenyl substituent at position 4.
- Methyl and propyl groups at positions 2 and 3, respectively.
Synthesis typically involves copper-mediated cyclization reactions, achieving yields above 85% . X-ray crystallography confirms its planar heterocyclic system, critical for binding to phosphodiesterase type 5 (PDE5) .
Applications
This compound is a key intermediate in synthesizing sildenafil citrate (Viagra®), a PDE5 inhibitor used for erectile dysfunction and pulmonary hypertension . Its structural features optimize solubility and bioavailability when converted into the citrate salt .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-8-12-14-15(20-21(12)3)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKMDAFNJLLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=CC=CC=C3OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476529 | |
| Record name | FT-0668120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-40-7 | |
| Record name | FT-0668120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
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Precursor Preparation : The synthesis begins with the preparation of a pyrazole-urea intermediate, formed by reacting 2-ethoxyphenylhydrazine with a substituted pyrimidine derivative.
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Cyclization : The intermediate is heated with PPA at elevated temperatures (typically 120–140°C) for 6–8 hours. PPA acts as both a catalyst and solvent, promoting intramolecular cyclization to form the pyrazolo-pyrimidine scaffold.
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Workup and Purification : The crude product is neutralized with aqueous ammonia, extracted with chloroform, and recrystallized from ethanol to achieve a purity >95%.
Key Data:
| Parameter | Details |
|---|---|
| Starting Material | Pyrazole-urea intermediate |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Yield | 34% |
| Purity (Post-Workup) | >95% |
Limitations : The moderate yield (34%) and prolonged reaction time highlight opportunities for optimization.
Catalytic Methods for Enhanced Efficiency
Lewis Acid Catalysis
Lewis acids like Yb(OTf)₃ and InCl₃ have been employed in related pyrimidine syntheses to improve regioselectivity and yield:
Example Workflow:
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Catalyst Loading : 5 mol% Yb(OTf)₃ in solvent-free conditions.
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Cyclocondensation : Conducted at 100°C for 20–30 minutes.
| Catalyst | Temperature | Time | Yield (Analogous Systems) |
|---|---|---|---|
| Yb(OTf)₃ | 100°C | 30 min | 81–99% |
| InCl₃ | 80°C | 2 h | 75–85% |
Implications : Adapting these conditions to the target compound could address the low yield of the PPA method.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols prioritize continuous flow systems to enhance scalability and safety:
Solvent Optimization
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Preferred Solvents : Ethanol-water mixtures (3:1) reduce environmental impact.
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Waste Management : On-site distillation units recover >90% of solvents.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| PPA-Mediated | 34% | 6–8 h | Moderate | Low |
| Microwave | 50–60% | 15–30 min | High | Medium |
| Yb(OTf)₃ Catalysis | 80–90% | 30 min | High | High |
Key Insight : Catalytic and microwave methods show superior efficiency but require higher initial investment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit tumor growth in various cancer models, suggesting potential use in cancer therapy .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that pyrazolo[4,3-d]pyrimidine derivatives can inhibit bacterial growth, indicating their potential as new antimicrobial agents .
3. PDE Inhibition
this compound is structurally related to phosphodiesterase (PDE) inhibitors. Research suggests that it may exhibit selective inhibition of PDE enzymes, which play crucial roles in cellular signaling pathways . This property could be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound showed significant reduction in tumor size in xenograft models of breast cancer. |
| Study 2 | Assess antimicrobial efficacy | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations. |
| Study 3 | Investigate PDE inhibition | Identified as a selective inhibitor of PDE5 with potential for treating erectile dysfunction. |
Mechanism of Action
The mechanism by which 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Three analogues with fluorophenyl substituents (2a: 2-ethoxyphenyl; 2b: 3-fluorophenyl; 2c: 4-fluorophenyl) highlight the impact of substituent position and electronegativity :
| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 2a | 2-Ethoxy | 85 | 144–145 | C₁₇H₂₀N₄O₂ |
| 2b | 3-Fluoro | 89 | 188–190 | C₁₆H₁₅FN₄O |
| 2c | 4-Fluoro | 91 | 241–242 | C₁₆H₁₅FN₄O |
Key Observations :
- Yield : Fluorinated derivatives (2b, 2c) show higher yields (~90%) than the ethoxy variant (2a, 85%) .
- Melting Points : Electron-withdrawing fluoro groups (2b, 2c) increase melting points due to enhanced intermolecular interactions. The 4-fluoro derivative (2c) has the highest melting point (241–242°C) .
- Biological Relevance : The 2-ethoxyphenyl group in 2a is optimal for PDE5 inhibition, as seen in sildenafil, whereas fluoro derivatives may alter binding affinity .
Alkyl Group Modifications on the Pyrazolo Ring
Methyl vs. Ethyl at Position 1
Replacing the methyl group with ethyl (e.g., 5-(2-Ethoxyphenyl)-1-ethyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) reduces the melting point to 136–138°C (vs. 147–149°C for the methyl variant) and lowers yield (74% vs. 82.6%) . This suggests methyl enhances crystallinity and reaction efficiency.
Propyl vs. Butyl/Isopropyl at Position 3
Desmethyl Impurities and Metabolites
Desmethylsildenafil (CAS: 139756-30-2, C₁₆H₁₈N₄O₂) lacks the methyl group at position 1, reducing molecular weight to 298.34 g/mol . Key differences include:
Sulfonyl Derivatives for Enhanced Reactivity
Chlorosulfonation of the parent compound yields intermediates like 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 147676-66-2), critical for introducing piperazine moieties in sildenafil synthesis . These derivatives exhibit:
Biological Activity
5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of phosphodiesterase 5 (PDE5), which is significant in the treatment of erectile dysfunction and other conditions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N4O
- Molecular Weight : 312.37 g/mol
- CAS Number : 139756-21-1
- Physical State : Solid (white to light yellow powder)
- Melting Point : 143.0 to 147.0 °C
- Purity : >98.0% (HPLC)
The primary biological activity of this compound is as a selective inhibitor of PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and blood flow regulation. By inhibiting PDE5, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow.
Pharmacological Effects
- Erectile Dysfunction Treatment : As a PDE5 inhibitor, this compound has been studied for its efficacy in treating erectile dysfunction. Increased cGMP levels result in prolonged relaxation of smooth muscle in the corpus cavernosum, facilitating erection.
- Potential Cardiovascular Benefits : By promoting vasodilation, PDE5 inhibitors may also have cardiovascular benefits, including lowering blood pressure and improving endothelial function.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating nitric oxide pathways.
Case Studies
- Efficacy in Erectile Dysfunction :
- Safety Profile :
- Comparative Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
